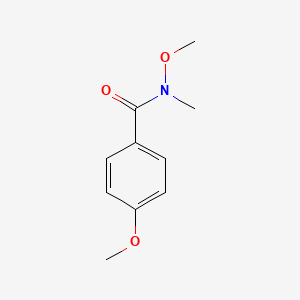

N,4-Dimethoxy-N-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,4-dimethoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11(14-3)10(12)8-4-6-9(13-2)7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRHLPVYIMMZPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568280 | |

| Record name | N,4-Dimethoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52898-49-4 | |

| Record name | N,4-Dimethoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,4-Dimethoxy-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N,4 Dimethoxy N Methylbenzamide

Classical Approaches to Benzamide (B126) Backbone Formation

The formation of the amide bond is a cornerstone of organic synthesis, and several classical methods are applicable to the preparation of the N,4-Dimethoxy-N-methylbenzamide backbone.

A common and direct method for forming the benzamide linkage is the acylation of an amine with a carboxylic acid derivative. In the context of this compound synthesis, this typically involves the reaction of a 4-methoxybenzoyl derivative with methylamine (B109427). The most reactive derivative for this purpose is the acyl chloride.

The reaction of 4-methoxybenzoyl chloride with methylamine is a nucleophilic acyl substitution. brainly.comlibretexts.org The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. This is followed by the elimination of a chloride ion to form the N-methyl-4-methoxybenzamide product. brainly.com To neutralize the hydrogen chloride byproduct, a base is typically added, or an excess of methylamine is used. libretexts.org

| Starting Material (Acyl Derivative) | Reagent | Product | Reaction Type |

| 4-Methoxybenzoyl chloride | Methylamine | This compound | Nucleophilic Acyl Substitution |

This table summarizes the classical acylation approach to the benzamide backbone.

Alternatively, the direct amidation of 4-methoxybenzoic acid with methylamine can be achieved using coupling agents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an activating agent such as 4-dimethylaminopyridine (B28879) (DMAP), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govnih.gov

The general mechanism involves the reaction of the carboxylic acid with the coupling agent to form a highly reactive intermediate. This intermediate is then readily attacked by the amine to form the desired amide.

| Carboxylic Acid | Amine | Coupling Agent System | Product |

| 4-Methoxybenzoic acid | Methylamine | DCC/DMAP | This compound |

| 4-Methoxybenzoic acid | Methylamine | HATU | This compound |

This table presents common coupling agents used in direct amidation reactions.

Advanced Synthetic Strategies for Introducing Methoxy (B1213986) and N-Methyl Substituents

Beyond the formation of the amide bond, specific strategies can be employed to introduce the methoxy and N-methyl groups at the desired positions.

The methoxy and N-methyl groups can be introduced via methylation of precursor molecules.

One synthetic route involves the O-methylation of a 4-hydroxybenzamide (B152061) derivative. For instance, N-methyl-4-hydroxybenzamide can be treated with a methylating agent to yield the final product. nih.govepa.gov Common methylating agents for phenolic hydroxyl groups include dimethyl sulfate (B86663) and methyl iodide, typically in the presence of a base to deprotonate the phenol. google.comresearchgate.net More modern and potentially greener alternatives include tetramethylammonium (B1211777) hydroxide. researchgate.net

Conversely, the N-methyl group can be introduced by methylation of 4-methoxybenzamide. However, the N-methylation of amides can sometimes be challenging due to the potential for competing O-methylation of the amide oxygen. scientificupdate.com Reagents like methyl iodide or dimethyl sulfate can be used, often requiring careful control of reaction conditions to favor N-alkylation. scientificupdate.comeurekaselect.com Safer and more selective N-methylating agents, such as phenyl trimethylammonium iodide, have also been developed. nih.gov

| Precursor | Functional Group to be Methylated | Methylating Agent |

| N-Methyl-4-hydroxybenzamide | 4-Hydroxyl group | Dimethyl sulfate, Methyl iodide |

| 4-Methoxybenzamide | Amide nitrogen | Methyl iodide, Dimethyl sulfate, Phenyl trimethylammonium iodide |

This table outlines methylation strategies for introducing the methoxy and N-methyl groups.

The 4-methoxy group is most commonly incorporated by starting with a commercially available raw material that already contains this substituent, such as 4-methoxybenzoic acid or its derivatives. nih.govsigmaaldrich.com This approach is often more efficient than performing a methoxylation reaction on the aromatic ring at a later stage in the synthesis.

Should a synthetic route require the introduction of the methoxy group, electrophilic aromatic substitution reactions on a suitably activated benzene (B151609) ring could be considered, though this is less common for this specific molecule due to the availability of precursors.

Green Chemistry Approaches in this compound Synthesis

The paradigm of green chemistry, which advocates for the design of chemical products and processes that minimize the use and generation of hazardous substances, offers a framework for developing more sustainable routes to this compound. Key areas of innovation include the use of safer solvents, catalytic processes, and energy-efficient reaction conditions.

One of the primary green chemistry strategies applicable to the synthesis of this compound is the move away from hazardous solvents. Traditionally, amide bond formation often utilizes chlorinated solvents or polar aprotic solvents like N,N-dimethylformamide (DMF), which have significant environmental and health concerns. bohrium.com Research has identified greener alternatives such as 4-formylomorpholine (4FM) and dimethyl sulfoxide (B87167) (DMSO), which have been shown to be effective for the solubilization of related benzamides. mdpi.comnih.gov The use of bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), also presents a viable green alternative. bohrium.com

Catalytic direct amidation represents another cornerstone of green synthesis, as it avoids the use of stoichiometric activating agents that generate significant waste. While specific catalytic systems for the direct synthesis of this compound are not extensively documented, analogous reactions provide insight into potential pathways. For instance, the direct condensation of carboxylic acids and amines can be facilitated by various catalysts. researchgate.net Boronic acids are noted as being particularly attractive for this purpose due to their stability, low cost, and low toxicity. researchgate.net Enzymatic catalysis, employing enzymes like Candida antarctica lipase (B570770) B (CALB), offers a highly selective and environmentally benign method for amide bond formation and has been successfully applied to a range of amides. nih.gov

Microwave-assisted synthesis is an energy-efficient technique that can significantly reduce reaction times and improve yields. nih.govchemicalbook.com This method has been successfully used for the synthesis of various benzamides and could be readily adapted for the preparation of this compound, potentially under solvent-free conditions, further enhancing its green credentials. tandfonline.comorgsyn.org

The following table summarizes potential green chemistry approaches for the synthesis of this compound based on analogous reactions.

Interactive Data Table: Green Synthetic Approaches for this compound

| Starting Materials | Reaction Type | Catalyst/Reagent | Solvent | Key Advantages |

|---|---|---|---|---|

| 4-Methoxybenzoic acid, N,O-Dimethylhydroxylamine | Direct Catalytic Amidation | Boronic Acid | Toluene | Avoids stoichiometric activators, low catalyst toxicity. researchgate.net |

| 4-Methoxybenzoic acid, N,O-Dimethylhydroxylamine | Enzymatic Amidation | Candida antarctica lipase B (CALB) | Cyclopentyl methyl ether (CPME) | High selectivity, biodegradable catalyst, green solvent. nih.gov |

| 4-Methoxybenzoyl chloride, N,O-Dimethylhydroxylamine | Acyl Chloride Amination | - | 2-MeTHF/H2O (biphasic) | Use of a greener solvent system. orientjchem.org |

| 4-Methoxybenzoic acid, N,O-Dimethylhydroxylamine | Microwave-assisted Synthesis | - | Solvent-free or green solvent | Reduced reaction time, energy efficiency. nih.govtandfonline.comorgsyn.org |

Scale-Up Synthesis and Industrial Feasibility Studies

The transition of a synthetic route from the laboratory to an industrial scale introduces a new set of challenges, including cost-effectiveness, safety, process robustness, and environmental impact, often quantified by metrics like Process Mass Intensity (PMI). numberanalytics.com For the industrial production of this compound, several factors must be considered.

The choice of synthetic route is paramount. The "Weinreb amide synthesis," which produces N-methoxy-N-methylamides, is a well-established and highly relevant methodology. orientjchem.orgnumberanalytics.comtcichemicals.com This method is valued for its ability to generate ketones and aldehydes from carboxylic acids with high selectivity. numberanalytics.comtcichemicals.com The scalability of Weinreb amide synthesis has been a subject of study, with a focus on optimizing reaction conditions to ensure high yield and purity on a larger scale. numberanalytics.com One approach to improving the industrial feasibility of this synthesis is the use of a solid-phase supported Weinreb amide resin, which simplifies the workup to a simple filtration, a significant advantage in large-scale production. cmu.edu

Flow chemistry is an enabling technology for the scale-up of chemical processes, offering advantages such as improved heat and mass transfer, enhanced safety, and the potential for continuous manufacturing. mdpi.comthieme.denih.gov The synthesis of amides, including those formed via Weinreb-type intermediates, has been successfully demonstrated in flow reactors. mdpi.com This approach can lead to higher space-time yields and more consistent product quality, making it an attractive option for the industrial production of this compound. mdpi.com

The selection of reagents and solvents for industrial-scale synthesis is heavily influenced by cost, safety, and regulatory considerations. While coupling reagents like HATU are common in laboratory-scale synthesis, their high cost and the generation of significant waste make them less suitable for industrial applications. numberanalytics.com Instead, lower-cost activating agents such as thionyl chloride or 1,1'-carbonyldiimidazole (B1668759) (CDI) are often preferred. numberanalytics.comnih.gov The use of greener solvents that are less toxic and more easily recycled is also a key consideration in industrial process development. mdpi.com

The table below outlines key considerations for the scale-up and industrial synthesis of this compound.

Interactive Data Table: Industrial Scale-Up Considerations for this compound Synthesis

| Aspect | Key Considerations | Potential Solutions and Technologies |

|---|---|---|

| Synthetic Route | Efficiency, atom economy, cost of starting materials. | Weinreb amide synthesis from 4-methoxybenzoic acid or its derivatives. orientjchem.orgnumberanalytics.comtcichemicals.com |

| Reagents | Cost, safety, and waste generation of coupling agents. | Use of inexpensive activating agents like thionyl chloride or CDI; catalytic direct amidation. numberanalytics.comnih.gov |

| Solvents | Toxicity, environmental impact, and recyclability. | Employment of green solvents like 2-MeTHF, CPME, or DMSO. bohrium.commdpi.comnih.gov |

| Process Technology | Heat and mass transfer, safety, process control, and throughput. | Implementation of continuous flow chemistry for improved control and efficiency. mdpi.comthieme.denih.gov |

| Purification | Efficiency and solvent consumption of workup and isolation. | Use of solid-phase supported reagents to simplify purification; crystallization over chromatography. cmu.edutandfonline.com |

Advanced Spectroscopic and Crystallographic Characterization of N,4 Dimethoxy N Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of N,4-Dimethoxy-N-methylbenzamide. Through a series of one- and two-dimensional experiments, a complete map of the proton and carbon environments can be assembled.

The ¹H NMR spectrum provides a quantitative and qualitative assessment of all proton environments within the molecule. The spectrum of this compound exhibits distinct signals for the aromatic protons and the methoxy (B1213986) and methyl groups attached to the amide and benzene (B151609) ring.

The aromatic region displays a characteristic AA'BB' system, typical of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating methoxy group (H-3 and H-5) are shielded and appear upfield, while the protons ortho to the electron-withdrawing amide group (H-2 and H-6) are deshielded and appear downfield. The spectrum also shows two sharp singlets corresponding to the chemically distinct methoxy protons on the nitrogen (N-OCH₃) and the aromatic ring (C4-OCH₃), along with a singlet for the N-methyl (N-CH₃) protons. rsc.org

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.65 | Doublet | 2H | H-2, H-6 |

| ~6.90 | Doublet | 2H | H-3, H-5 |

| ~3.85 | Singlet | 3H | C4-OCH₃ |

| ~3.55 | Singlet | 3H | N-OCH₃ |

| ~3.30 | Singlet | 3H | N-CH₃ |

Note: Data interpreted from spectral images. Exact chemical shifts may vary based on solvent and concentration.

The ¹³C NMR spectrum reveals the total number of non-equivalent carbon atoms and provides information about their chemical environment. For this compound, ten distinct carbon signals are expected. The chemical shifts can be predicted based on established data for related structures such as 1,4-dimethoxybenzene, N-methylbenzamide, and other substituted benzamides. rsc.orgoregonstate.educompoundchem.comchemicalbook.com

The carbonyl carbon (C=O) is typically the most deshielded, appearing far downfield. The aromatic carbon attached to the methoxy group (C-4) is also significantly deshielded due to the oxygen's electronegativity, while the ipso-carbon (C-1) attached to the amide group is also found downfield. The carbons ortho (C-3, C-5) and meta (C-2, C-6) to the methoxy group have distinct chemical shifts. The three methyl carbons (N-CH₃, N-OCH₃, and C4-OCH₃) appear in the upfield region of the spectrum. journals.co.zachemicalbook.commdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment | Justification |

|---|---|---|

| ~168-172 | C =O | Typical range for amide carbonyl carbons. compoundchem.com |

| ~160-164 | C -4 | Aromatic carbon attached to OCH₃ is highly deshielded. chemicalbook.com |

| ~130-132 | C -2, C -6 | Aromatic carbons ortho to the carbonyl group. rsc.org |

| ~125-128 | C -1 | Aromatic carbon attached to the amide group (ipso-carbon). |

| ~113-115 | C -3, C -5 | Aromatic carbons ortho to the OCH₃ group are shielded. chemicalbook.com |

| ~60-64 | N-OC H₃ | N-alkoxy carbons in Weinreb amides appear in this region. spectrabase.com |

| ~55-57 | C4-OC H₃ | Typical chemical shift for aryl methoxy carbons. chemicalbook.com |

To confirm the assignments made in 1D NMR and to elucidate the complete bonding network, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would confirm the coupling between adjacent protons. For this compound, a cross-peak between the signals at ~7.65 ppm (H-2/H-6) and ~6.90 ppm (H-3/H-5) would definitively establish the connectivity within the aromatic spin system. libretexts.orgoxinst.comlibretexts.org

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments map protons to their directly attached carbons (¹JCH). youtube.comcolumbia.edu An HSQC spectrum would show correlations between:

The proton signal at ~7.65 ppm and the carbon signal at ~130-132 ppm (H-2/6 to C-2/6).

The proton signal at ~6.90 ppm and the carbon signal at ~113-115 ppm (H-3/5 to C-3/5).

The proton signals for the methyl groups (~3.85, ~3.55, ~3.30 ppm) and their corresponding carbon signals (~55-57, ~60-64, ~32-36 ppm, respectively).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons. Key correlations would be expected between the N-CH₃ protons (~3.30 ppm) and the nearby aromatic protons H-2/H-6 (~7.65 ppm), confirming the orientation of the amide group relative to the ring. Correlations between the N-CH₃ and N-OCH₃ protons would also be anticipated.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). For this compound, with the molecular formula C₁₀H₁₃NO₃, the calculated monoisotopic mass is 195.08954 Da. An experimental HRMS measurement yielding a value extremely close to this calculated mass would unambiguously confirm the elemental composition, distinguishing it from any other formula with the same nominal mass. nih.govnih.gov

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, M⁺˙ or the protonated molecule, [M+H]⁺) and its subsequent fragmentation to produce a pattern of daughter ions. The fragmentation of amides, particularly aromatic amides, is well-studied. libretexts.orgnih.govmiamioh.edulibretexts.org

For this compound, the most prominent fragmentation pathway is the cleavage of the amide N-CO bond. nih.govrsc.org This cleavage results in the formation of a stable 4-methoxybenzoyl acylium ion. Other characteristic fragmentations can also be predicted.

Table 3: Predicted MS/MS Fragmentation of this compound

| m/z | Proposed Fragment Ion | Formula of Fragment | Fragmentation Pathway |

|---|---|---|---|

| 195 | [M]⁺˙ | [C₁₀H₁₃NO₃]⁺˙ | Molecular Ion |

| 164 | [M - OCH₃]⁺ | [C₉H₁₀NO₂]⁺ | Loss of methoxy radical from the nitrogen |

| 135 | [CH₃OC₆H₄CO]⁺ | [C₈H₇O₂]⁺ | Cleavage of the N-CO bond to form the 4-methoxybenzoyl cation (base peak) |

| 107 | [CH₃OC₆H₄]⁺ | [C₇H₇O]⁺ | Loss of CO from the 4-methoxybenzoyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. While a vapor phase IR spectrum is available, specific peak assignments for a condensed phase spectrum are based on established group frequencies for similar aromatic amides and ethers. nih.govnist.govnist.gov

Key functional groups and their expected vibrational frequencies include the carbonyl (C=O) stretch of the tertiary amide, which typically appears as a strong band. The C-N stretching vibration of the amide group is also a key indicator. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene ring would produce bands in the 1600-1450 cm⁻¹ region. The presence of the methoxy group (-OCH₃) would be confirmed by its characteristic C-O stretching bands. nih.gov For the related compound N-methylbenzamide, characteristic bands are well-documented. chemicalbook.com

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H (N-CH₃, O-CH₃) | Stretch | 3000-2850 | Medium |

| Amide C=O | Stretch | 1680-1630 | Strong |

| Aromatic C=C | Stretch | 1600, 1580, 1500, 1450 | Medium-Strong |

| C-N | Stretch | 1400-1200 | Medium |

| Aryl-O-C (Methoxy) | Asymmetric Stretch | 1275-1200 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorptions due to π → π* and n → π* transitions associated with the aromatic ring and the amide carbonyl group. The benzene ring, substituted with an electron-donating methoxy group and an electron-withdrawing amide group, will have its absorption bands shifted compared to unsubstituted benzene.

The presence of the chromophoric benzoyl group and the auxochromic methoxy group influences the absorption maxima (λ_max). Typically, substituted benzamides exhibit strong absorptions corresponding to π → π* transitions of the aromatic system. mdpi.com The electronic absorption spectrum of related compounds has been studied to understand these transitions. nih.gov Solvents used for UV/Vis spectroscopy, such as N,N-Dimethylformamide, must be transparent in the region of interest to not interfere with the analysis. sigmaaldrich.com

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on 4-methoxy-N-methylbenzamide have provided detailed crystallographic data. nih.govresearchgate.net The compound crystallizes in the monoclinic space group P2₁/c. researchgate.net

The analysis reveals that the dihedral angle between the amide group and the benzene ring is 10.6 (1)°. nih.govresearchgate.net The bond lengths and angles within the molecule fall within normal ranges. nih.gov This technique confirms the molecular connectivity and conformation in the solid state.

Table 2: Crystal Data and Structure Refinement for 4-Methoxy-N-methylbenzamide

| Parameter | Value | Reference |

|---|---|---|

| Empirical formula | C₉H₁₁NO₂ | nih.govresearchgate.net |

| Formula weight | 165.19 | nih.govresearchgate.net |

| Temperature | 293 K | researchgate.net |

| Crystal system | Monoclinic | researchgate.net |

| Space group | P2₁/c | researchgate.net |

| a (Å) | 8.7350 (17) | researchgate.net |

| b (Å) | 9.2750 (19) | researchgate.net |

| c (Å) | 10.719 (2) | researchgate.net |

| β (°) | 99.83 (3) | researchgate.net |

| Volume (ų) | 855.7 (3) | researchgate.net |

| Z | 4 | researchgate.net |

| Density (calculated) (Mg m⁻³) | 1.282 | researchgate.net |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π interactions)

The crystal structure of this compound is stabilized by a network of intermolecular interactions. nih.gov In the crystal lattice, molecules are linked into chains along the b-axis by intermolecular N—H⋯O hydrogen bonds. nih.govresearchgate.net These chains are further supported by C—H⋯O contacts. nih.gov

Polymorphism and Solid-State Forms Analysis

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. mdpi.com Different polymorphs of a compound can exhibit distinct physical properties. The existence of polymorphism is common in flexible organic molecules, as different conformations can lead to different packing arrangements. researchgate.netmdpi.com

For related benzamide (B126) derivatives, the existence of conformational polymorphs has been identified and studied using techniques like X-ray diffraction, spectroscopy, and thermal analysis. researchgate.netnih.gov For instance, N-(3-hydroxyphenyl)-3-methoxybenzamide was found to crystallize as two distinct polymorphs with differences in their hydrogen bonding networks and packing efficiencies. mdpi.com While multiple solid-state forms for this compound have not been explicitly reported in the surveyed literature, the conformational flexibility of the molecule suggests that it could potentially exhibit polymorphism under different crystallization conditions.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. Techniques like Gas Chromatography (GC) are widely used for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of mass spectrometry. rsc.org It is a standard method for purity assessment and structural elucidation of volatile and semi-volatile compounds. nih.gov For this compound, GC-MS analysis can confirm the purity of a sample and provide its mass spectrum. nih.gov

In a typical GC-MS analysis, the compound is vaporized and separated on a chromatographic column before entering the mass spectrometer. The resulting mass spectrum shows the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for identification. For this compound (molecular weight 165.19 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z 165. nih.gov The fragmentation pattern of the related isomer 3,4-dimethoxy-N-methylbenzamide also shows a prominent molecular ion peak at m/z 195, along with other characteristic fragments. nih.gov The analysis often requires a derivatization step for less volatile compounds to make them suitable for GC analysis. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-methoxy-N-methylbenzamide |

| N-methylbenzamide |

| 3,4-dimethoxy-N-methylbenzamide |

| N,N-Dimethylformamide |

| N-(3-hydroxyphenyl)-3-methoxybenzamide |

| 2-benzoyl-N,N-diethylbenzamide |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is a cornerstone for the identification, quantification, and characterization of chemical compounds in complex mixtures. For a compound such as this compound, LC-MS serves as a definitive tool for confirming its molecular weight and providing structural insights.

In a typical LC-MS analysis, the compound is first passed through a High-Performance Liquid Chromatography (HPLC) system. The HPLC column separates the compound from any impurities or other components present in the sample based on its physicochemical properties, such as polarity and size. The time it takes for the compound to pass through the column, known as the retention time, is a characteristic feature under specific chromatographic conditions.

Following separation, the eluent from the HPLC column is directed into the ion source of the mass spectrometer. Here, molecules are ionized, commonly using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are "soft" ionization methods that minimize fragmentation and typically produce a protonated molecular ion [M+H]⁺ or other adducts. For this compound (molar mass: 195.21 g/mol ), one would expect to observe a prominent ion at a mass-to-charge ratio (m/z) of 196.22 in the positive ion mode.

The mass analyzer then separates these ions based on their m/z ratio, confirming the molecular weight of the compound. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions, which can be used to elucidate the compound's structure.

While specific, detailed experimental LC-MS data for this compound is not extensively published in peer-reviewed literature, its use is cited in patent literature for reaction monitoring and characterization. google.com For instance, the synthesis of this compound has been described in procedures where Liquid Chromatography/Mass Spectrometry (LCMS) was performed on an Agilent 1200HPLC and 6110MS system, confirming the formation of the product. google.com The coupling of these two techniques provides a robust method for both qualitative and quantitative analysis, essential for synthetic chemistry and quality control. rsc.org

The table below outlines a typical set of parameters for the LC-MS analysis of a small organic molecule like this compound.

| Parameter | Typical Specification | Purpose |

| Liquid Chromatograph | Ultra-High-Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) System | Separates the analyte from the sample matrix. |

| Column | C18 Reverse-Phase (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid | Carries the sample through the column; formic acid aids in protonation for MS detection. |

| Elution | Gradient Elution | Varies the mobile phase composition to effectively separate a range of compounds. |

| Flow Rate | 0.2 - 0.5 mL/min | The speed at which the mobile phase passes through the column. |

| Column Temperature | 25 - 40 °C | Affects retention time, peak shape, and selectivity. |

| Injection Volume | 1 - 5 µL | The amount of sample introduced onto the column. |

| Mass Spectrometer | Quadrupole, Time-of-Flight (TOF), or Orbitrap | Mass analyzer for detecting and identifying the compound. |

| Ionization Source | Electrospray Ionization (ESI) | Generates charged ions from the analyte molecules for mass analysis. |

| Ionization Mode | Positive or Negative | Positive mode is common for amides, detecting [M+H]⁺. |

| Scan Range | m/z 50 - 500 | Range of mass-to-charge ratios scanned by the detector. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique used for the separation, identification, and quantification of individual components within a mixture. It is widely employed in pharmaceutical and chemical industries for purity testing and quality control. For this compound, HPLC is the standard method used by chemical suppliers to determine and certify the purity of the compound, with typical purities reported as ≥95% or >98.0%. bjchemical.comcnreagent.combjchemical.com

The principle of HPLC involves injecting a small volume of the sample into a column packed with a stationary phase. The sample is transported through the column by a liquid mobile phase under high pressure. The separation is achieved based on the differential interactions of the analyte with the stationary and mobile phases. For a moderately polar compound like this compound, reverse-phase HPLC is the most common mode used. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol.

Components are detected as they elute from the column by a detector, most commonly a UV-Vis detector. The benzamide chromophore in this compound allows for strong UV absorbance, making this detection method highly suitable. The output is a chromatogram, which plots the detector response against retention time. The area under the peak corresponding to this compound is proportional to its concentration, allowing for accurate purity assessment by comparing its peak area to the total area of all peaks in the chromatogram.

Although specific research articles detailing a definitive HPLC method for this compound are scarce, the general parameters for analyzing benzamide derivatives are well-established. acs.org Research laboratories that utilize this compound as a starting material or intermediate implicitly rely on HPLC for quality assurance, often using standard instrumentation like an Agilent 1260 Infinity II HPLC system. doi.org

The following table details typical parameters for an HPLC method suitable for the purity analysis of this compound.

| Parameter | Typical Specification | Purpose |

| Instrument | High-Performance Liquid Chromatography System | To perform the separation. |

| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm particle size) | The nonpolar stationary phase that retains the analyte. |

| Mobile Phase | Isocratic or Gradient mixture of Water and Acetonitrile/Methanol | The polar solvent system that elutes the analyte from the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention times. |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |

| Detector | UV-Vis Detector | Measures the absorbance of the analyte as it elutes. |

| Detection Wavelength | ~254 nm or wavelength of maximum absorbance (λmax) | Wavelength at which the benzamide chromophore strongly absorbs light. |

| Injection Volume | 10 - 20 µL | The volume of the dissolved sample loaded onto the column. |

| Data Analysis | Chromatography Data Software | Integrates peak areas to calculate purity and retention time. |

Computational Chemistry and Molecular Modeling Studies of N,4 Dimethoxy N Methylbenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. It has been employed in studies involving N,4-Dimethoxy-N-methylbenzamide to elucidate reaction mechanisms and predict reactivity.

Research efforts have utilized DFT calculations to understand the formation of tetrahedral intermediates and the energies of transition states in reactions where this compound or its analogs act as substrates. acs.orgnih.gov For instance, in a study on the alkenylation of amides, preliminary DFT calculations at the M06-2X/6-311+G(d) level of theory were used to estimate reaction-free energies. acs.orgnih.gov These calculations provided insight into the stability of different conformations of reaction intermediates, revealing that a syn conformation could be more stable than an anti conformation in a solvent like THF. acs.orgnih.gov

In other work focusing on catalytic reactions, DFT calculations were performed using the Gaussian 16 program. nii.ac.jp The M06 method, combined with basis sets like LanL2DZ for metals and 6-31G(d) for other atoms, was used to fully optimize the geometries of stationary points and transition states. nii.ac.jp Similarly, the unrestricted B3LYP (uB3LYP) functional with the 6-31G(d) basis set has been used to optimize transition state structures and minima related to reaction pathways involving similar chemical entities. rsc.org

These studies highlight how DFT is applied to understand the energetic landscape of reactions involving this compound, confirming reaction mechanisms and explaining the stability of intermediates that are crucial for synthetic outcomes. acs.orgnih.gov

Table 1: DFT Methods and Applications in Studies Involving this compound

| DFT Functional | Basis Set(s) | Application | Reference |

| M06-2X | 6-311+G(d) | Estimation of reaction free energies; analysis of intermediate stability. | acs.orgnih.gov |

| M06 | LanL2DZ (for Co), 6-31G(d) | Optimization of stationary points and transition state geometries. | nii.ac.jp |

| uB3LYP | 6-31G(d) | Optimization of transition state structures and minima. | rsc.org |

| uB3LYP-D3(BJ) | LANL2DZ[6-31G(d)] | Single-point energy calculations. | rsc.org |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. While this compound has been synthesized in research contexts that utilize advanced computational tools, specific MD simulations focusing on the conformational analysis of this particular compound are not prominently featured in the literature. unime.it For example, a doctoral thesis that reports the use of this compound as a synthetic starting material also describes MD simulations performed with the YASARA Structure package; however, these simulations were conducted on a different, more complex downstream product to study its binding to a coronavirus main protease (Mpro). unime.it

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. This compound is mentioned in studies where QSAR is a key technique for drug design, such as the development of cannabinoid analogs or CYP11B2 inhibitors. nih.govuni-saarland.degoogle.com In these studies, QSAR models were built to predict the potency of the final target compounds. nih.gov However, this compound typically serves as a precursor or building block in these syntheses, and as such, it is not directly included as a data point in the reported QSAR models.

In Silico Prediction of Receptor Binding and Enzyme Inhibition

In silico methods are frequently used to predict how a molecule might interact with biological targets. This compound was synthesized during a research program aimed at developing potent and selective inhibitors for the enzyme aldosterone (B195564) synthase (CYP11B2). uni-saarland.de That research employed ligand- and structure-based design, including pharmacophore modeling, to guide the development of the final inhibitor compounds. uni-saarland.de While these computational tools were crucial for the project, the in silico predictions of enzyme inhibition were performed on the final, structurally complex target molecules, not on the synthetic intermediate this compound. uni-saarland.de

Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict the binding mode and affinity of a ligand to its target protein.

In research where this compound was used as a reagent, docking studies were often performed on the final products. For instance, in a study developing CYP11B2 inhibitors, docking was used to understand how the designed inhibitors fit into the enzyme's binding pocket. uni-saarland.de Similarly, another project that used this compound as a starting material later employed docking studies to investigate how the final, more complex fluorinated product might bind to the main protease of coronaviruses. unime.it There is no evidence in the reviewed literature of docking studies being performed on this compound itself to assess its potential binding to biological macromolecules.

Structure Activity Relationship Sar Studies of N,4 Dimethoxy N Methylbenzamide Derivatives

Systematic Structural Modifications and Their Impact on Biological Activity

The systematic modification of a lead compound is a cornerstone of medicinal chemistry. For N,4-Dimethoxy-N-methylbenzamide, this would involve the synthesis and biological evaluation of a library of analogs. The goal would be to identify which structural features are essential for activity and which can be altered to enhance potency, selectivity, or pharmacokinetic properties.

Hypothetical modifications would include:

Aromatic Ring Substituents: Replacing the methoxy (B1213986) group at the 4-position with other electron-donating or electron-withdrawing groups to probe the electronic requirements for activity.

Amide Nitrogen Substituents: Varying the N-methyl group to larger alkyl or aryl groups to explore the steric and hydrophobic tolerance at this position.

Without specific biological data, it is impossible to construct a data table of these hypothetical modifications and their impact. However, in studies of other benzamide (B126) derivatives, such as those targeting protein kinases, even subtle changes have been shown to lead to significant differences in inhibitory activity. nih.govmdpi.com

Influence of Aromatic Ring Substituents on Pharmacological Profiles

A systematic SAR study would involve replacing the 4-methoxy group with a variety of substituents to explore the effects of:

Electronic Effects: Introducing electron-withdrawing groups (e.g., nitro, cyano, halo) or other electron-donating groups (e.g., hydroxyl, amino) would reveal whether the biological target prefers an electron-rich or electron-poor aromatic ring.

Steric Effects: Varying the size of the substituent (e.g., from a small fluorine atom to a bulky tert-butyl group) would map the steric tolerance of the binding pocket.

Hydrophobicity/Hydrophilicity: Introducing lipophilic (e.g., alkyl, trifluoromethyl) or hydrophilic (e.g., carboxyl, sulfonyl) groups would modulate the compound's solubility and ability to form hydrogen bonds, which are critical for drug-target interactions.

The following table illustrates a hypothetical SAR for the aromatic ring, based on general principles observed in other benzamide series.

| Derivative | Aromatic Substituent (R) | Hypothetical Biological Activity | Rationale |

| 1 | -OCH3 (Parent) | Baseline | Reference compound. |

| 2 | -H | Potentially reduced | Removal of electron-donating group may weaken interaction. |

| 3 | -Cl | Potentially increased or decreased | Halogen can alter electronics and provide a new interaction point. |

| 4 | -NO2 | Likely decreased | Strong electron-withdrawing group may be unfavorable. |

| 5 | -OH | Potentially increased | Can act as a hydrogen bond donor. |

| 6 | -CF3 | Potentially increased | Can enhance binding through hydrophobic interactions. |

Modifications at the Amide Nitrogen and Their Consequences

The N-methyl and N-methoxy groups are key features of the parent compound. Modifications at this position would directly impact the molecule's shape, polarity, and hydrogen-bonding capacity.

Key modifications to investigate would include:

N-Alkyl Chain Length: Replacing the N-methyl group with larger alkyl chains (e.g., ethyl, propyl) would probe for additional hydrophobic interactions within the binding site.

N-Aryl Substitution: Introducing an aryl group in place of the methyl group could lead to new pi-stacking interactions with aromatic residues in the target protein.

Replacement of N-Methoxy: Substituting the N-methoxy group with an N-H (secondary amide) or N-alkyl would significantly alter the electronic and steric environment around the amide bond.

The table below outlines a hypothetical SAR for modifications at the amide nitrogen.

| Derivative | N-Substituent (R1) | N-Substituent (R2) | Hypothetical Biological Activity | Rationale |

| 1 | -CH3 (Parent) | -OCH3 (Parent) | Baseline | Reference compound. |

| 2 | -H | -OCH3 | Potentially altered | Change in steric bulk and electronics. |

| 3 | -CH2CH3 | -OCH3 | Potentially increased or decreased | Probing for hydrophobic pockets. |

| 4 | -CH3 | -H | Significantly altered | Creates a hydrogen bond donor and changes conformation. |

| 5 | -CH3 | -CH3 | Altered | Increases lipophilicity and steric bulk. |

Conformational Analysis and Bioactive Conformations

The three-dimensional shape of a molecule is critical for its ability to bind to a biological target. Conformational analysis of this compound and its derivatives would aim to identify the low-energy conformations and, ultimately, the bioactive conformation—the specific shape the molecule adopts when it binds to its target.

The rotation around the amide bond and the bond connecting the carbonyl group to the aromatic ring are particularly important. The planarity of the benzamide unit can be influenced by the substituents on both the aromatic ring and the amide nitrogen. For some benzamide derivatives, a non-planar conformation is crucial for activity.

Computational modeling techniques, such as molecular mechanics and quantum mechanics calculations, could be employed to predict the preferred conformations of different analogs. These theoretical predictions would then need to be validated by experimental data from techniques like X-ray crystallography or NMR spectroscopy. Without a known biological target and active analogs, a definitive analysis of the bioactive conformation is not possible.

Ligand Efficiency and Drug-Likeness Assessment

In modern drug discovery, it is not enough for a compound to be potent; it must also possess drug-like properties. Ligand efficiency (LE) and other related metrics are used to assess the "quality" of a compound by relating its potency to its size or other physicochemical properties.

Ligand Efficiency (LE): This metric normalizes binding affinity for the size of the molecule (typically the number of heavy atoms). A higher LE indicates that a molecule achieves its potency with a more efficient use of its atoms.

Lipophilic Ligand Efficiency (LLE): This metric relates potency to lipophilicity (logP or logD). A high LLE is desirable, as it suggests that potency is not solely achieved by increasing greasiness, which can lead to poor pharmacokinetic properties.

The "drug-likeness" of this compound derivatives would be assessed using computational tools that evaluate properties such as molecular weight, lipophilicity, number of hydrogen bond donors and acceptors, and polar surface area. These properties are often evaluated against established guidelines like Lipinski's Rule of Five.

A hypothetical assessment for the parent compound is presented below:

| Compound | Molecular Formula | MW | logP (calc.) | H-Bond Donors | H-Bond Acceptors | Rule of Five Compliance |

| This compound | C10H13NO3 | 195.22 | ~1.5 | 0 | 3 | Yes |

To perform a meaningful analysis of ligand efficiency for a series of derivatives, experimental binding data (e.g., IC50 or Ki values) against a specific biological target would be required.

Biological Activity and Pharmacological Potential of N,4 Dimethoxy N Methylbenzamide and Its Derivatives

Antimicrobial Activities

Benzamide (B126) derivatives have been a subject of interest for their potential to combat microbial infections. Research has demonstrated that modifications to the benzamide scaffold can lead to compounds with notable antibacterial and antifungal properties.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

Studies on various benzamide derivatives have shown a range of efficacy against both Gram-positive and Gram-negative bacteria. For instance, a thiolated methylated N-(4-N,N-dimethylaminobenzyl) chitosan (B1678972) (TTMAC) polymer, a complex derivative, has demonstrated higher inhibitory activity against microbial pathogens compared to chitosan polymer. nih.gov This suggests that the incorporation of substituted benzylamine (B48309) moieties, which are structurally related to the N-methylbenzamide portion of N,4-Dimethoxy-N-methylbenzamide, can enhance antibacterial effects.

Another study on 3,5-dinitro-4-methoxyamino-benzoic acid derivatives revealed good antimicrobial activity against both planktonic and biofilm-embedded Gram-positive bacteria. farmaciajournal.com These findings highlight the potential for developing potent antibacterial agents through the chemical modification of the benzamide core structure.

Interactive Data Table: Antibacterial Activity of Benzamide Derivatives

| Compound/Derivative | Bacterial Strain(s) | Observed Effect | Reference |

| Thiolated methylated N-(4-N,N-dimethylaminobenzyl) chitosan (TTMAC) | Escherichia coli, Staphylococcus aureus | Higher inhibition activity than chitosan | nih.gov |

| 3,5-Dinitro-4-methoxyamino-benzoic acid derivatives | Gram-positive bacteria | Good antimicrobial activity | farmaciajournal.com |

Antifungal Properties

The antifungal potential of benzamide derivatives has also been explored. Research on bis-5-methylbenzimidazole compounds, which share some structural similarities with benzamides, showed antifungal activity against Candida albicans and Candida tropicalis. nih.gov Furthermore, derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid have exhibited good activity against fungal cells, both in their free-living state and within biofilms. farmaciajournal.com The evaluation of thiolated methylated N-(4-N,N-dimethylaminobenzyl) chitosan also included testing against the yeast Candida albicans. nih.gov

Interactive Data Table: Antifungal Activity of Benzamide and Related Derivatives

| Compound/Derivative | Fungal Strain(s) | Observed Effect | Reference |

| Bis-5-methylbenzimidazole compounds | Candida albicans, Candida tropicalis | Antifungal activity with MIC between 25 and 800 mg/L | nih.gov |

| 3,5-Dinitro-4-methoxyamino-benzoic acid derivatives | Fungal cells | Good antifungal activity | farmaciajournal.com |

| Thiolated methylated N-(4-N,N-dimethylaminobenzyl) chitosan (TTMAC) | Candida albicans | Antimicrobial activity assessed | nih.gov |

Mechanisms of Antimicrobial Action (e.g., enzyme inhibition, efflux pump modulation)

The mechanisms through which benzamide derivatives exert their antimicrobial effects are still under investigation and appear to be varied. For many natural compounds isolated from endophytic microorganisms, which can include amide structures, the mechanisms of action against bacterial cells are a key area of study. nih.gov For some classes of antimicrobial agents, the mechanism involves the inhibition of essential enzymes or the modulation of efflux pumps, which are responsible for pumping out antibiotics from the bacterial cell. While specific studies on the antimicrobial mechanism of this compound are not available, the broader class of benzamides is known to interact with various biological targets.

Anticancer and Antiproliferative Effects

The development of novel anticancer agents is a critical area of pharmaceutical research, and benzamide derivatives have emerged as a promising class of compounds.

Inhibition of Cell Proliferation in Various Cancer Cell Lines

A number of benzamide derivatives have demonstrated potent antiproliferative activity across a range of cancer cell lines. For example, a resveratrol (B1683913) analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB), which is structurally similar to this compound, has been identified as a potent anti-proliferative compound against HeLa human cervical cancer cells. nih.gov

Another study focused on a series of 21 newly synthesized benzamide derivatives, with one compound, BJ-13, showing particularly strong antiproliferative effects in gastric cancer cells. nih.gov Furthermore, derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid have been shown to possess cytotoxic activity against HCT8 cells. farmaciajournal.com The N-2-(phenylamino) benzamide derivative, 1H-30, has also shown potential anticancer effects in gastrointestinal cancer. nih.gov

Interactive Data Table: Antiproliferative Activity of Benzamide Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |

| N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB) | HeLa (cervical cancer) | Potent anti-proliferative activity | nih.gov |

| BJ-13 (a benzamide derivative) | Gastric cancer cells | Potent antiproliferative activity | nih.gov |

| 3,5-Dinitro-4-methoxyamino-benzoic acid derivatives | HCT8 (colon cancer) | Cytotoxic activity | farmaciajournal.com |

| 1H-30 (N-2-(phenylamino) benzamide derivative) | Gastrointestinal cancer cells | Potential anticancer effects | nih.gov |

| N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | Not specified | Potent apoptosis inducer | nih.gov |

Apoptosis Induction and Cell Cycle Arrest Mechanisms

The anticancer activity of benzamide derivatives is often mediated through the induction of apoptosis (programmed cell death) and the disruption of the cell cycle in cancer cells.

The resveratrol analog N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB) was found to induce G2/M phase cell cycle arrest in HeLa cells. This was accompanied by the activation of caspases and an increase in cytosolic cytochrome c release, indicating the involvement of both intrinsic and extrinsic apoptosis pathways. nih.gov

Similarly, the benzamide derivative BJ-13 was shown to induce significant intracellular reactive oxygen species (ROS) accumulation, which led to the collapse of the mitochondrial membrane potential and caspase-dependent apoptosis. nih.gov This was confirmed by the upregulation of the pro-apoptotic protein Bax and cleaved Caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.

The N-2-(phenylamino) benzamide derivative 1H-30 was found to induce apoptosis in CT26.WT tumor-bearing mice and suppress the activation of the NF-κB pathway in cancer cells. nih.gov Furthermore, some derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid were observed to induce apoptosis and arrest the cell cycle in the G2/M phase in HCT8 cells. farmaciajournal.com Another related compound, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, was identified as a potent inducer of apoptosis. nih.gov

Anti-inflammatory Properties

Benzamide derivatives are recognized for their potential in the development of pharmaceuticals, including those for conditions involving inflammation. smolecule.com The structural characteristics of these compounds, featuring a benzamide core with various substitutions, form the basis for their exploration as anti-inflammatory agents.

Modulation of Inflammatory Pathways (e.g., NLRP3 inflammasome inhibition)

The NLRP3 inflammasome is a crucial component of the innate immune system that, when aberrantly activated, contributes to a variety of inflammatory diseases. nih.gov Its inhibition is a key target for anti-inflammatory drug development. Research into NLRP3 inflammasome inhibitors has identified various compounds that can disrupt its activation pathway. nih.gov For instance, certain molecules can directly target components of the inflammasome complex, such as NEK7, to prevent its assembly and subsequent inflammatory signaling. nih.gov While direct studies on this compound's effect on the NLRP3 inflammasome are not extensively documented, the broader class of benzamide derivatives is considered to have potential in addressing inflammatory conditions. smolecule.com This suggests that the this compound scaffold could serve as a basis for developing novel modulators of inflammatory pathways.

Enzyme Inhibition and Receptor Binding Studies

The pharmacological effects of this compound and its derivatives are often rooted in their ability to interact with specific enzymes and receptors.

Identification of Molecular Targets

Research has identified several molecular targets for various benzamide derivatives, highlighting the diverse biological activities of this class of compounds.

APOBEC3G (A3G): A derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), has been shown to exert its anti-HBV (Hepatitis B virus) effects by increasing the intracellular levels of the enzyme APOBEC3G, which is known to inhibit HBV replication. nih.govnih.gov

Adaptin-3β: Studies on N-benzoyl-2-hydroxybenzamides, another class of derivatives, revealed a specific mechanism of action against the parasite Toxoplasma gondii. Resistance to these compounds was mediated by adaptin-3β, a key protein in the parasite's unique secretory pathway, identifying it as a molecular target. nih.gov

Protein Kinases: Certain 4-methylbenzamide (B193301) derivatives have been investigated as potential inhibitors of protein kinases, which are crucial in cell signaling and are often targeted in cancer therapy. nih.gov

Nicotinamide N-methyltransferase (NNMT): While not directly involving the title compound, research into small molecule inhibitors of NNMT has highlighted the potential of related chemical scaffolds in targeting this enzyme, which is implicated in metabolic diseases. nih.gov

Kinetic Studies of Enzyme Inhibition

Kinetic studies provide quantitative measures of the inhibitory potential of compounds. For derivatives of this compound, inhibition has been quantified primarily through the half-maximal inhibitory concentration (IC50).

A derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) , demonstrated significant anti-HBV activity with an IC50 of 1.99 µM against wild-type HBV and 3.30 µM against a drug-resistant HBV strain. nih.govnih.gov

Another derivative, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) , was found to be active against Enterovirus 71 (EV 71), with IC50 values ranging from 5.7 µM to 12 µM depending on the viral strain. researchgate.net

The table below summarizes the kinetic data for these derivatives.

| Compound Derivative | Target | IC50 Value | Source(s) |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) | Wild-Type Hepatitis B Virus (HBV) | 1.99 µM | nih.govnih.gov |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) | Drug-Resistant Hepatitis B Virus (HBV) | 3.30 µM | nih.govnih.gov |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | Enterovirus 71 (EV 71) | 5.7 - 12 µM | researchgate.net |

Potential in Neurological Disorders

Benzamide derivatives are a subject of research in the context of neurological disorders. ontosight.ai The ability of small molecules to cross the blood-brain barrier is a critical challenge in treating such conditions. nih.gov

A fluorinated derivative, 4-Fluoro-N-methoxy-N-methylbenzamide , is noted for its use as an intermediate in the synthesis of pharmaceuticals, specifically in the development of drugs aimed at treating neurological disorders. chemimpex.com This suggests that the benzamide scaffold is considered a viable starting point for the design of centrally active agents. The general class of benzamide derivatives has been investigated for potential therapeutic applications in a range of diseases, including those affecting the nervous system. ontosight.ai

Antiviral and Antiparasitic Activities

Derivatives of this compound have shown significant promise as agents against various pathogens, including viruses and parasites.

In terms of antiviral activity , research has demonstrated the efficacy of specific derivatives against clinically relevant viruses.

Hepatitis B Virus (HBV): The derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, known as IMB-0523, has been identified as a potent inhibitor of both wild-type and drug-resistant HBV. nih.govnih.gov

Enterovirus 71 (EV 71): A series of N-phenylbenzamide derivatives have been synthesized and tested for their anti-EV 71 activity, with 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) emerging as a promising lead compound. researchgate.net

Regarding antiparasitic activities , various benzamide structures have demonstrated potent effects against a range of protozoan and helminth parasites.

Toxoplasma gondii and Plasmodium falciparum : N-benzoyl-2-hydroxybenzamides are effective against T. gondii, and the lead compound from this class, QQ-437, is also active against chloroquine-resistant P. falciparum. nih.gov

Leishmania panamensis and Trypanosoma cruzi : Novel iodinated benzamide derivatives, specifically N-(3,5-diiodo-4-methoxyphenethyl)-4-methoxybenzamide, have shown significant activity against L. panamensis and T. cruzi. scielo.br

Toxocara canis : The derivative N-(4-methoxyphenyl)pentanamide has displayed anthelmintic properties against this nematode. nih.gov

The table below details the observed antiparasitic activities of various benzamide derivatives.

| Compound Class/Derivative | Parasite | Activity Noted | Source(s) |

| N-benzoyl-2-hydroxybenzamides (e.g., QQ-437) | Toxoplasma gondii | Potent inhibition (low nanomolar range) | nih.gov |

| N-benzoyl-2-hydroxybenzamides (e.g., QQ-437) | Plasmodium falciparum (chloroquine-resistant) | Active | nih.gov |

| N-(3,5-diiodo-4-methoxyphenethyl)-4-methoxybenzamide | Leishmania panamensis | EC50 = 17.5 µg/mL | scielo.br |

| N-(3,5-diiodo-4-methoxyphenethyl)-4-methoxybenzamide | Trypanosoma cruzi | EC50 = 6.19 µg/mL | scielo.br |

| N-(4-methoxyphenyl)pentanamide | Toxocara canis | Time- and concentration-dependent effect on viability | nih.gov |

Hemoglobin Oxygen Affinity Modulation for Sickle Cell Disease

Research into novel therapeutic agents for sickle cell disease (SCD) has identified a promising class of compounds that act as allosteric modulators of hemoglobin oxygen affinity. While direct studies on this compound are limited in publicly available research, significant findings have been reported for its close structural analogs, particularly hydroxylated derivatives. These studies provide a strong basis for the potential of this compound derivatives in managing SCD.

The primary pathology of SCD lies in the polymerization of deoxygenated sickle hemoglobin (HbS), which leads to the characteristic sickling of red blood cells (RBCs), causing vaso-occlusion and a cascade of debilitating symptoms. nih.gov One key therapeutic strategy is to increase the oxygen affinity of HbS, thereby stabilizing its oxygenated form (R-state) and preventing polymerization. nih.gov

A study focused on the design and synthesis of next-generation Michael acceptor antisickling hemoglobin modifiers identified 4-Hydroxy-N,3-dimethoxy-N-methylbenzamide as a precursor in the synthesis of potent antisickling agents. nih.gov The subsequent Michael acceptor analogues were shown to bind to βCys93 of hemoglobin, a critical residue in the allosteric regulation of oxygen binding. nih.gov This binding event stabilizes the low-oxygen-affinity T-state, which in turn prevents the deoxygenation-induced polymerization of HbS and subsequent RBC sickling. nih.gov

The research demonstrated that these MMA (Michael acceptor analogues) compounds not only increase hemoglobin oxygen affinity but also appear to directly destabilize the HbS polymer, suggesting a dual mechanism of action. nih.gov For instance, one of the lead compounds, MMA-206, exhibited superior antisickling activity compared to previously studied agents. nih.gov The study also highlighted a dose-dependent effect of these compounds on hemoglobin oxygen affinity. nih.gov

These findings underscore the potential of benzamide derivatives, including those structurally related to this compound, as a platform for the development of novel SCD therapies. The core benzamide structure serves as a scaffold that can be chemically modified to optimize binding to hemoglobin and enhance the antisickling effect.

| Compound/Analogue Class | Mechanism of Action | Key Findings | Reference |

| Michael Acceptor Analogues (derived from 4-Hydroxy-N,3-dimethoxy-N-methylbenzamide) | Bind to βCys93 of hemoglobin, stabilizing the low-oxygen-affinity T-state and increasing oxygen affinity. Appear to also directly destabilize the HbS polymer. | MMA-206 showed the strongest antisickling activity. A dose-dependent increase in Hb oxygen affinity was observed. | nih.gov |

Other Emerging Biological Activities

Beyond their potential in sickle cell disease, derivatives of this compound belong to the broader class of benzamides, which have been extensively investigated for a wide range of pharmacological activities. nanobioletters.com The versatility of the benzamide scaffold allows for the synthesis of diverse derivatives with potential applications in various therapeutic areas. ontosight.ai

Anticancer Activity: Several studies have highlighted the anticancer potential of benzamide derivatives. For instance, novel 4-methylbenzamide derivatives containing 2,6-substituted purines have been synthesized and evaluated as potential protein kinase inhibitors. nih.gov Two of the most promising compounds in this series demonstrated significant inhibitory activity against multiple cancer cell lines, including leukemia and renal carcinoma cells. nih.gov These compounds were found to induce apoptosis and arrest the cell cycle at the G2/M phase, thereby preventing cell division. nih.gov Furthermore, new imidazole-based N-phenylbenzamide derivatives have shown good cytotoxic activity against lung, cervical, and breast cancer cell lines. nih.gov Computational studies have suggested that these active derivatives exhibit a high affinity for and form stable complexes with the ABL1 kinase protein, a known target in cancer therapy. nih.gov

Antimicrobial Activity: The benzamide structure is also a key feature in the development of new antimicrobial agents. Research on N-benzamide derivatives has demonstrated their potential as antibacterial agents. nanobioletters.com For example, certain synthesized benzamide compounds have shown excellent activity against both Gram-positive (e.g., B. subtilis, Staphylococcus aureus) and Gram-negative (E. coli, Klebsiella pneumoniae) bacteria. nanobioletters.comharvard.edu The introduction of different substituents on the benzamide core has been shown to influence the antimicrobial potency. mdpi.com Fatty acid amides derived from 4-methoxybenzylamine, which shares structural similarity with the methoxy-substituted phenyl group in this compound, have also been synthesized and shown to possess antimicrobial properties. nih.gov

The following table summarizes the emerging biological activities of various benzamide derivatives, providing an indication of the potential therapeutic applications of compounds structurally related to this compound.

| Compound Class | Biological Activity | Key Findings | Reference(s) |

| 4-Methylbenzamide Derivatives with Purine Substituents | Anticancer | Inhibited protein kinases, induced apoptosis, and caused cell cycle arrest in cancer cells. | nih.gov |

| Imidazole-based N-Phenylbenzamide Derivatives | Anticancer | Exhibited cytotoxic activity against various cancer cell lines; showed high affinity for ABL1 kinase. | nih.gov |

| N-Benzamide Derivatives | Antibacterial | Demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria. | nanobioletters.comharvard.edu |

| Fatty Acid Amides of 4-Methoxybenzylamine | Antimicrobial | Showed antibacterial and antifungal activity. | nih.gov |

| N-Phenylbenzamides | Antibacterial & Antifungal | Inhibited the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans. | mdpi.com |

Pharmacokinetics, Metabolism, and Toxicology of N,4 Dimethoxy N Methylbenzamide

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

There is currently no specific published data on the absorption, distribution, metabolism, and excretion (ADME) of N,4-Dimethoxy-N-methylbenzamide in humans or animals. ADME studies are crucial for understanding the disposition of a chemical compound in the body. nih.gov Such studies typically involve administering a radiolabeled version of the compound to track its journey through the body, from absorption into the bloodstream, distribution into various tissues, metabolic transformation, and finally, excretion. nih.gov

In the absence of direct evidence, predictions about the ADME properties of this compound can be inferred from its chemical structure. As a relatively small, lipophilic molecule, it might be readily absorbed from the gastrointestinal tract after oral administration. Its distribution would depend on its ability to cross cell membranes and bind to plasma proteins. Metabolism is expected to be a key elimination pathway, with excretion of metabolites likely occurring through urine and feces. However, without experimental data, these remain theoretical assumptions.

Metabolic Pathways and Metabolite Identification

Specific metabolic pathways for this compound have not been documented. However, based on the metabolism of other N-methylbenzamides and compounds with methoxy (B1213986) groups, several transformations can be anticipated. nih.govnih.gov

Phase I and Phase II Metabolic Transformations

Phase I Transformations: These are initial reactions that introduce or expose functional groups. For this compound, likely Phase I pathways include:

N-Demethylation: The removal of the methyl group from the nitrogen atom is a common metabolic route for N-methylated compounds. nih.gov This would lead to the formation of 4-methoxybenzamide.

O-Demethylation: The methoxy group on the benzene (B151609) ring is also susceptible to demethylation, which would result in a hydroxyl group.

Hydroxylation: A hydroxyl group could be added to the aromatic ring or the N-methyl group. The formation of N-hydroxymethyl compounds has been observed in the metabolism of other N-methylbenzamides. nih.gov

Amide Hydrolysis: The amide bond could be cleaved, leading to the formation of 4-methoxybenzoic acid and methylamine (B109427). nih.gov

Phase II Transformations: These reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Potential Phase II reactions for metabolites of this compound could include glucuronidation or sulfation of any hydroxylated metabolites.

Enzymes Involved in Metabolism (e.g., Cytochrome P450)

The Cytochrome P450 (CYP) family of enzymes, primarily located in the liver, are major catalysts of Phase I metabolic reactions for a vast number of xenobiotics. nih.gov It is highly probable that CYP enzymes are involved in the oxidative metabolism of this compound, particularly in the potential N- and O-demethylation and hydroxylation reactions. The specific CYP isoforms that might be involved have not been identified for this compound.

Drug-Drug Interactions and Polypharmacy Considerations

There are no published studies on drug-drug interactions involving this compound. Given the likely involvement of Cytochrome P450 enzymes in its metabolism, there is a theoretical potential for interactions with other drugs that are also metabolized by, or inhibit or induce, the same CYP isoforms. nih.gov For instance, co-administration with a potent inhibitor of a key metabolizing CYP enzyme could lead to increased plasma concentrations of this compound, while co-administration with an inducer could decrease its concentrations. These potential interactions remain speculative without experimental data.

Toxicity Assessment (Excluding Dosage Information)

No specific toxicological studies for this compound were found in the public domain.

In Vitro Cytotoxicity Studies (e.g., Ames testing for mutagenicity)

There is no available data from in vitro cytotoxicity studies, such as the Ames test, for this compound. The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. nih.govnih.gov A positive result in the Ames test suggests that a substance can cause mutations in the DNA of the test organism, which may indicate carcinogenic potential in humans. nih.gov Without such testing, the mutagenic and carcinogenic potential of this compound remains unknown.

In Vivo Toxicity Models (Excluding Dosage Information)

No specific in vivo toxicity studies for this compound were identified. Research on other benzamides, such as 4-amino-N-(2,6-dimethylphenyl)benzamide, has explored their metabolic pathways and disposition in animal models, but this information is not directly applicable to this compound. nih.gov

Risk Assessment and Safety Profile Analysis

A formal risk assessment and detailed safety profile for this compound are not publicly documented. Safety data sheets for similar compounds, like 4-Fluoro-N-methoxy-N-methylbenzamide, list potential hazards such as skin and eye irritation, and respiratory irritation, based on general chemical properties and computational predictions (Quantitative Structure-Activity Relationship - QSAR). capotchem.cnchemicalbook.comapolloscientific.co.uk However, these are generalized warnings and not the result of specific toxicological testing on this compound. The toxicological properties of this compound have not been thoroughly investigated. capotchem.cn

Given the absence of empirical data, a reliable risk assessment and safety profile for this compound cannot be constructed at this time.

Applications and Future Directions in Chemical and Biomedical Sciences

Role as a Building Block in Complex Chemical Synthesis

N,4-Dimethoxy-N-methylbenzamide serves as a valuable intermediate in organic synthesis, largely due to its classification as a Weinreb amide. The N-methoxy-N-methylamide functional group is a particularly useful tool for chemists as it can react with organometallic reagents, such as Grignard or organolithium reagents, to form ketones without the common side reaction of over-addition to produce a tertiary alcohol. This controlled reactivity makes it a reliable building block for the construction of more complex molecular architectures.

The synthesis of various benzamide (B126) derivatives is a subject of ongoing research, highlighting the importance of scaffolds like this compound. nanobioletters.comresearchgate.netacs.org For instance, related structures like 4-methoxy-N-methylbenzamide are recognized as important intermediates in organic synthesis. nih.govresearchgate.net The presence of the methoxy (B1213986) group on the benzene (B151609) ring can also influence the reactivity and properties of the final products, making this compound a versatile starting point for creating a variety of substituted aromatic compounds. nih.gov The development of efficient and environmentally friendly ("green") methods for synthesizing and utilizing such amides is also an active area of research. rsc.org

Development as a Lead Compound in Drug Discovery

The benzamide structural motif is present in numerous pharmacologically active compounds, suggesting that this compound could serve as a promising scaffold for the development of new therapeutic agents. nanobioletters.com The broader class of benzamides has been shown to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ai